molecular formula C13H15NO2 B574005 4,8-Diethoxyquinoline CAS No. 161327-44-2

4,8-Diethoxyquinoline

Cat. No.: B574005
CAS No.: 161327-44-2
M. Wt: 217.268
InChI Key: GUAQWSCWQLVSIU-UHFFFAOYSA-N
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Description

4,8-Diethoxyquinoline (CAS No. 161327-44-2) is a quinoline derivative substituted with ethoxy groups at the 4- and 8-positions of the heteroaromatic ring. Quinoline derivatives are widely studied for their biological activities and applications in medicinal chemistry, materials science, and catalysis. The ethoxy substituents in this compound contribute to its electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

161327-44-2

Molecular Formula

C13H15NO2

Molecular Weight

217.268

IUPAC Name

4,8-diethoxyquinoline

InChI

InChI=1S/C13H15NO2/c1-3-15-11-8-9-14-13-10(11)6-5-7-12(13)16-4-2/h5-9H,3-4H2,1-2H3

InChI Key

GUAQWSCWQLVSIU-UHFFFAOYSA-N

SMILES

CCOC1=C2C=CC=C(C2=NC=C1)OCC

Synonyms

Quinoline, 4,8-diethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

The following table summarizes key structural, synthetic, and physicochemical properties of 4,8-diethoxyquinoline and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Synthetic Methods Notable Features
This compound 4-OCH₂CH₃, 8-OCH₂CH₃ C₁₃H₁₅NO₂ 217.26 Not reported Nucleophilic substitution (e.g., 4-chloroquinoline + NaOEt) Ethoxy groups enhance lipophilicity; potential for intramolecular H-bonding.
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ 223.66 403–404 K Chlorination of dimethoxynaphthalen-1-ol with POCl₃ Planar structure; intramolecular C–H⋯Cl interactions .
4,6-Dimethoxyquinoline 4-OCH₃, 6-OCH₃ C₁₁H₁₁NO₂ 189.21 Not reported Not detailed in evidence Methoxy groups improve solubility; used as intermediates in alkaloid synthesis.
2,4-Dichloro-5,8-dimethoxyquinoline 2-Cl, 4-Cl, 5-OCH₃, 8-OCH₃ C₁₁H₈Cl₂NO₂ 265.10 Not reported Not detailed in evidence High electrophilicity due to dual Cl substituents; potential toxicity concerns .
8-Hydroxyquinoline HCl 8-OH C₉H₈NO·HCl 181.62 Not reported Acid hydrolysis of precursors Chelating agent; antimicrobial properties .

Key Comparative Insights:

Substituent Effects on Reactivity: Chlorinated derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline, 2,4-dichloro-5,8-dimethoxyquinoline) exhibit higher electrophilicity compared to ethoxy- or methoxy-substituted analogs, making them reactive in cross-coupling reactions .

Physicochemical Properties: Methoxy-substituted quinolines (e.g., 4,6-dimethoxyquinoline) generally exhibit higher aqueous solubility than ethoxy analogs due to reduced hydrophobicity . Intramolecular interactions (e.g., C–H⋯Cl in 4-chloro-6,7-dimethoxyquinoline) stabilize crystal packing, influencing melting points and solid-state behavior .

Synthetic Accessibility: Chlorinated quinolines are often synthesized via POCl₃-mediated chlorination of hydroxyl or methoxy precursors under reflux conditions . Ethoxy-substituted derivatives may require milder conditions (e.g., NaOEt in ethanol) to avoid over-substitution or side reactions .

Biological and Functional Relevance: Hydroxyquinolines (e.g., 8-hydroxyquinoline HCl) are notable for metal-chelating and antimicrobial activities . Dichloro-dimethoxyquinolines (e.g., 2,4-dichloro-5,8-dimethoxyquinoline) may serve as intermediates in antimalarial or anticancer drug synthesis, though safety data indicate acute toxicity risks .

Preparation Methods

Friedländer Annulation

The Friedländer synthesis remains a cornerstone for constructing quinoline scaffolds. This method involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones. For 4,8-diethoxyquinoline, the synthesis would require regioselective ethoxylation of the starting materials:

  • Starting Materials :

    • 4-Ethoxy-2-aminobenzaldehyde (precursor for the 4-ethoxy group)

    • 3-Ethoxyacetophenone (precursor for the 8-ethoxy group)

  • Reaction Conditions :

    • Acidic (e.g., concentrated HCl) or basic (e.g., NaOH) catalysis at 80–120°C for 6–12 hours.

    • Solvents: Ethanol or acetic acid.

  • Mechanistic Insight :
    The reaction proceeds via imine formation, followed by cyclodehydration to generate the quinoline ring. Ethoxy groups on both precursors ensure their incorporation at the 4- and 8-positions.

Challenges :

  • Limited commercial availability of ethoxylated starting materials.

  • Competing side reactions (e.g., over-alkylation) may reduce yields.

Skraup Cyclization

The Skraup reaction, utilizing glycerol, sulfuric acid, and aniline derivatives, is another classical approach. To introduce ethoxy groups, pre-ethoxylated aniline derivatives must be synthesized:

  • Step 1: Synthesis of 4-Ethoxyaniline

    • Reagents : 4-Aminophenol, ethyl bromide, K₂CO₃.

    • Conditions : Reflux in acetone for 12 hours.

  • Step 2: Skraup Reaction

    • Reagents : Glycerol, concentrated H₂SO₄, 4-ethoxyaniline, and an oxidizing agent (e.g., nitrobenzene).

    • Conditions : Heating at 150–180°C for 6–8 hours.

Regioselectivity :
The 8-ethoxy group arises from the meta-directing effect of the ethoxy substituent during cyclization.

Yield Considerations :
Skraup reactions typically yield 40–60% for ethoxylated quinolines due to side product formation.

Post-Functionalization of Quinoline Intermediates

Direct O-Ethylation of Dihydroxyquinoline

A two-step strategy involving initial synthesis of 4,8-dihydroxyquinoline followed by ethylation:

  • Step 1: Preparation of 4,8-Dihydroxyquinoline

    • Method : Oxidative dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives using palladium catalysts and hydrogen acceptors (e.g., fumaric acid).

    • Example :

      • Substrate : 4-Keto-6-chloro-1,2,3,4-tetrahydroquinoline.

      • Conditions : Reflux with Pd/C and fumaric acid in aqueous acetone.

      • Yield : ~50% after recrystallization.

  • Step 2: Ethylation of Hydroxy Groups

    • Reagents : Ethyl bromide, K₂CO₃, DMF.

    • Conditions : 80°C for 24 hours under nitrogen.

    • Selectivity : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances O-ethylation over N-alkylation.

Limitations :

  • Incomplete ethylation may necessitate chromatographic purification.

  • Acidic conditions during Skraup or Friedländer steps may hydrolyze ethoxy groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yields and regioselectivity:

  • Ethylation of 4,8-Dihydroxyquinoline :

    • Reagents : Ethyl iodide, K₂CO₃, DMF.

    • Conditions : Microwave heating at 100°C for 30 minutes.

    • Reported Yields : 70–85% for analogous methoxyquinolines.

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to minimized side reactions.

Transition-metal catalysis enables selective introduction of ethoxy groups at specific positions:

  • Buchwald-Hartwig Amination (Adapted for Ethers) :

    • Substrate : 4,8-Dibromoquinoline.

    • Reagents : Ethanol, Pd(OAc)₂, Xantphos ligand, Cs₂CO₃.

    • Conditions : 100°C in toluene for 24 hours.

    • Yield : ~60% (estimated from analogous methoxylation).

Mechanism :
Oxidative addition of Pd(0) to the C-Br bond, followed by ethanol coordination and reductive elimination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/CatalystsYield (%)AdvantagesLimitations
Friedländer AnnulationEthoxylated benzaldehydesHCl/NaOH30–50Atom-economical, one-pot synthesisLimited precursor availability
Skraup Cyclization4-EthoxyanilineH₂SO₄, nitrobenzene40–60Scalable for bulk synthesisHarsh conditions, low regioselectivity
Post-Functionalization4,8-DihydroxyquinolineEthyl bromide, K₂CO₃50–70High regiocontrolMulti-step, purification challenges
Microwave Synthesis4,8-DihydroxyquinolineEthyl iodide, microwave70–85Rapid, high efficiencySpecialized equipment required
Pd-Catalyzed Coupling4,8-DibromoquinolinePd(OAc)₂, Cs₂CO₃~60Precise position controlCostly catalysts, inert conditions

Critical Challenges and Optimization Strategies

Regioselective Ethoxylation

  • Ortho/Meta Directors : Electron-donating ethoxy groups direct subsequent substitutions to specific positions. Computational modeling (DFT) predicts favorable sites for electrophilic attack.

  • Protecting Groups : Temporary protection of reactive sites (e.g., using acetyl groups) prevents unwanted side reactions during ethylation.

Solvent and Catalyst Selection

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-Diethoxyquinoline in academic research?

  • Methodological Answer : The most common route involves nucleophilic substitution of 4,8-dichloroquinoline with ethoxide ions (generated from sodium ethoxide and ethanol). Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For instance, anhydrous ethanol at reflux (78–80°C) for 12–24 hours under nitrogen achieves ~65% yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies ethoxy (C-O-C) stretches at 1100–1250 cm⁻¹ and quinoline ring vibrations (C=C/C=N) at 1500–1600 cm⁻¹ .
  • ¹H and ¹³C NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂ in ¹H NMR) and distinct quinoline carbon signals (e.g., C-2 at δ 150–155 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 217 (C₁₃H₁₅NO₂) with fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage due to potential decomposition into toxic gases (e.g., NOₓ) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high regioselectivity?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions, improving substitution at the 4- and 8-positions .
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30–40% .
  • Kinetic Monitoring : Use TLC (silica gel, hexane/ethyl acetate 8:2) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare bioactivity under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Purity Verification : Use HPLC to confirm compound integrity (>98% purity) before biological testing .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, accounting for outliers via Cochrane’s Q-test .

Q. How can researchers investigate the catalytic role of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Measure reaction rates (e.g., Suzuki-Miyaura coupling) with/without this compound to quantify catalytic efficiency .
  • Isotope Labeling : Use deuterated substrates to trace hydrogen transfer pathways via ²H NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations identify transition states and electron-density changes at quinoline substituents .

Q. What analytical approaches validate the purity of this compound in complex matrices?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Employ reverse-phase chromatography (C18 column) with diode-array detection (DAD) for UV-active impurities or evaporative light scattering detection (ELSD) for non-UV components .
  • GC-MS with Derivatization : Convert residual solvents or byproducts into volatile derivatives (e.g., silylation) for enhanced sensitivity .

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